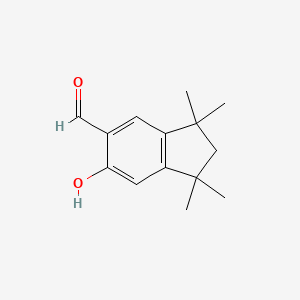
4-(1-Methoxypropyl)naphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methoxypropyl)naphthalen-1-amine: is an organic compound with the molecular formula C₁₄H₁₇NO . It is a derivative of naphthalene, featuring a methoxypropyl group attached to the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methoxypropyl)naphthalen-1-amine typically involves the reaction of naphthalene derivatives with methoxypropylamine. One common method includes the alkylation of naphthalene with 1-bromo-3-methoxypropane, followed by amination with ammonia or an amine source under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation and amination reactions. These processes are optimized for yield and purity, often involving catalysts and specific reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1-Methoxypropyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate are commonly used oxidizing agents.
Reduction: Sodium in boiling amyl alcohol is a typical reducing agent.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro-4-(1-Methoxypropyl)naphthalen-1-amine.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-Methoxypropyl)naphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(1-Methoxypropyl)naphthalen-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in biological systems, it may interact with cellular proteins, affecting signal transduction pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-Naphthylamine: A simpler derivative of naphthalene with an amino group.
2-Naphthylamine: Another naphthalene derivative with the amino group in a different position.
Naphthalene-1-methanol: A naphthalene derivative with a methanol group instead of an amine.
Uniqueness: 4-(1-Methoxypropyl)naphthalen-1-amine is unique due to the presence of both a methoxypropyl group and an amino group on the naphthalene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C14H17NO |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
4-(1-methoxypropyl)naphthalen-1-amine |
InChI |
InChI=1S/C14H17NO/c1-3-14(16-2)12-8-9-13(15)11-7-5-4-6-10(11)12/h4-9,14H,3,15H2,1-2H3 |
InChI-Schlüssel |
RQQHIBSIEOQSPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=C(C2=CC=CC=C21)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11886586.png)


![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol](/img/structure/B11886609.png)




![Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11886639.png)
![6-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11886647.png)

![4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11886670.png)
